molecular formula C12H12N2 B1227191 Phenyl-pyridin-4-ylmethyl-amine CAS No. 3034-32-0

Phenyl-pyridin-4-ylmethyl-amine

Cat. No.: B1227191
CAS No.: 3034-32-0
M. Wt: 184.24 g/mol
InChI Key: IRJVUOQNBSTXGA-UHFFFAOYSA-N
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Description

Phenyl-pyridin-4-ylmethyl-amine (PPMA) is an organic compound with a molecular formula of C10H13N. It is an aryl-substituted amine, which is known for its versatile properties and wide range of applications. PPMA is used in many fields, such as medicinal chemistry, organic chemistry, and materials science. It is also used in the synthesis of a variety of other compounds, including some pharmaceuticals.

Scientific Research Applications

  • Synthesis and Characterization of Metal Complexes

    • Phenyl-pyridin-4-ylmethyl-amine derivatives are used in synthesizing various metal complexes. For instance, complexes with copper(I) have been synthesized and characterized, revealing distorted tetrahedral coordination around the copper(I) center and quasireversible redox behavior (Dehghanpour, Bouslimani, Welter, & Mojahed, 2007).
  • Applications in Magnetic and Optical Studies

  • Potential in Anticancer Research

    • Palladium(II) and platinum(II) complexes containing this compound derivatives have been explored as potential anticancer compounds. These complexes show activity against several cancer cell lines, indicating their potential in cancer treatment (Ghani & Mansour, 2011).
  • Corrosion Inhibition Properties

  • DNA Binding and Cytotoxicity Studies

  • Development of Selective Inhibitors for Medical Applications

    • This compound derivatives have been used in the development of selective inhibitors for the treatment of conditions like atrial fibrillation, illustrating their significance in pharmacological research (Gunaga et al., 2017).
  • Electrophilic C-H Activation in Organic Chemistry

    • These compounds play a role in C-H activation in organic chemistry, contributing to the formation of palladium(II) complexes, which is essential in catalysis and synthesis research (Çayir, Ghoochany, Walli, Busch, Sun, Meyer, & Bräse, 2014).
  • Exploration in Coordination Chemistry

    • This compound derivatives are key in constructing helical silver(I) coordination polymers, showcasing their utility in the field of coordination chemistry (Zhang, Deng, Huo, Zhao, & Gao, 2013).
  • Use as Fluorescent pH Sensors

    • Triphenylamine derivatives functionalized with this compound have been studied for their photophysical properties, indicating their potential as fluorescent pH sensors (Hu, Chen, Wang, Lu, & Wang, 2013).
  • Applications in Electrochemical and Optical Properties

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be highly flammable and toxic if swallowed, in contact with skin, or if inhaled . They can cause severe skin burns and eye damage . They are also harmful to aquatic life .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Phenyl-pyridin-4-ylmethyl-amine could potentially be used in this field, given its biochemical properties .

Biochemical Analysis

Biochemical Properties

Phenyl-pyridin-4-ylmethyl-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine receptors, which are involved in cellular signaling pathways . These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical processes within the cell.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of purine and pyrimidine receptors, which play a crucial role in cellular signaling . Additionally, it can impact the phosphorylation of cellular proteins, thereby influencing nutrient metabolism and the synthesis of additional hormones .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors and enzymes, modulating their activity and function. For instance, it has been observed to interact with pyrimidine receptors, leading to changes in cellular signaling pathways . These interactions can result in the inhibition or activation of enzymes, thereby affecting various biochemical processes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular signaling pathways and enzyme activity without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, such as cellular damage and alterations in metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to pyrimidine metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For instance, it has been shown to modulate the activity of enzymes involved in pyrimidine ribonucleotide synthesis, thereby affecting cellular proliferation and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For example, this compound can be transported across cellular membranes by specific transporters, affecting its distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can modulate gene expression and cellular signaling pathways .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJVUOQNBSTXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306625
Record name N-Phenyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3034-32-0
Record name N-Phenyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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